
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylbutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylbutyramide, also known as HMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. HMB is a derivative of the amino acid leucine and has been shown to have significant effects on muscle protein synthesis, immune function, and cognitive performance.
作用機序
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylbutyramide is not fully understood, but it is believed to work by activating the mTOR pathway, which is responsible for protein synthesis. This compound also has anti-catabolic effects, which means that it can prevent muscle breakdown. This compound has also been shown to have immunomodulatory effects by modulating the activity of immune cells.
Biochemical and physiological effects:
This compound has been shown to have numerous biochemical and physiological effects. In the field of sports nutrition, this compound has been shown to increase muscle protein synthesis and muscle mass. This compound has also been shown to have anti-catabolic effects, which means that it can prevent muscle breakdown. This compound has also been shown to have immunomodulatory effects, which makes it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
The advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylbutyramide in lab experiments are its potential applications in various fields, including sports nutrition, immunology, and cognitive performance. The limitations of using this compound in lab experiments are its complex synthesis method, which requires expertise in organic chemistry, and its high cost.
将来の方向性
There are several future directions for the research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylbutyramide. One potential direction is to investigate the effects of this compound on cognitive performance. Another potential direction is to investigate the potential of this compound as a treatment for various diseases, including cancer and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound, also known as this compound, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been shown to have significant effects on muscle protein synthesis, immune function, and cognitive performance. The synthesis of this compound is a complex process that requires expertise in organic chemistry. While there are limitations to using this compound in lab experiments, its potential applications in various fields make it a promising compound for future research.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylbutyramide involves the reaction of 2-hydroxy-8-methylquinoline with isopropyl butyrate in the presence of a catalyst. This reaction results in the formation of this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylbutyramide has been extensively studied for its potential applications in various fields. In the field of sports nutrition, this compound has been shown to have significant effects on muscle protein synthesis and muscle mass. In a study conducted on elderly men and women, this compound supplementation was found to increase muscle strength and function. This compound has also been shown to have immunomodulatory effects, which makes it a potential candidate for the treatment of various diseases.
特性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-5-7-16(21)20(12(2)3)11-15-10-14-9-6-8-13(4)17(14)19-18(15)22/h6,8-10,12H,5,7,11H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNOBUFGTYPBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


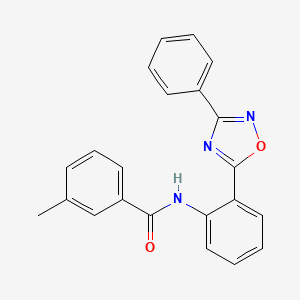
![3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7719688.png)
![ethyl 4-({N'-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7719692.png)
![N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B7719695.png)

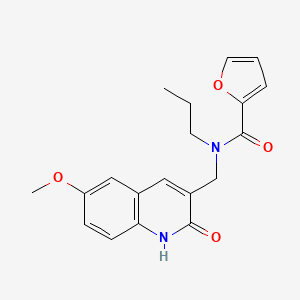

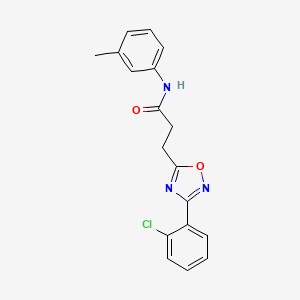
![3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719717.png)
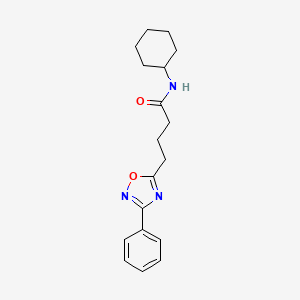
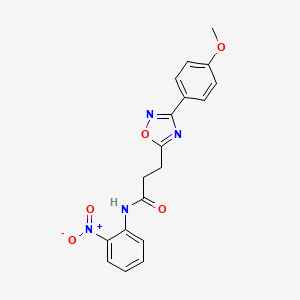

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7719752.png)